Methyl-(5-phenyldithiol-3-ylidene)sulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(5-phenyldithiol-3-ylidene)sulfanium is an organosulfur compound characterized by the presence of a sulfonium ion. This compound is notable for its unique structure, which includes a phenyl group and a dithiol moiety.
Vorbereitungsmethoden
The synthesis of Methyl-(5-phenyldithiol-3-ylidene)sulfanium typically involves the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The specific synthetic route for this compound may involve similar nucleophilic substitution reactions, where the sulfur atom in the thioether attacks the electrophilic carbon in the alkyl halide, leading to the formation of the sulfonium ion.
Analyse Chemischer Reaktionen
Methyl-(5-phenyldithiol-3-ylidene)sulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding thioether.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl-(5-phenyldithiol-3-ylidene)sulfanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl-(5-phenyldithiol-3-ylidene)sulfanium involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This allows it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Methyl-(5-phenyldithiol-3-ylidene)sulfanium can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but lacks the phenyl and dithiol groups.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions.
Dimethylsulfoniopropionate: Found in marine organisms and involved in the global sulfur cycle.
Eigenschaften
CAS-Nummer |
48134-50-5 |
---|---|
Molekularformel |
C10H9S3+ |
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-phenyldithiol-2-ium |
InChI |
InChI=1S/C10H9S3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3/q+1 |
InChI-Schlüssel |
WPVQVGCDVIUSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=[S+]SC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.